molecular formula C18H21Cl2N3O2S B2375283 2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034319-66-7

2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2375283
CAS No.: 2034319-66-7
M. Wt: 414.35
InChI Key: PJPDWIBYQVSDHZ-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule of interest in early-stage drug discovery, particularly in oncology. Its core structure, featuring a benzenesulfonamide group, is a privileged scaffold in medicinal chemistry known to interact with various biological targets. Compounds with this scaffold have been investigated as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I. Inhibition of this pathway is a promising therapeutic strategy for select cancers, such as pancreatic cancer and acute myeloid leukemia, which are highly dependent on aerobic metabolism for survival . The molecule's design incorporates a pyridyl-substituted piperidine moiety, a feature common in inhibitors targeting kinase and other ATP-binding proteins, which may enhance its ability to interact with enzymatic pockets . This structural combination suggests potential as a lead compound for researching energy-disruption therapies in OXPHOS-dependent malignancies and for probing the role of specific kinases in cell proliferation and survival pathways.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2S/c1-13-10-18(17(20)11-16(13)19)26(24,25)22-12-14-4-8-23(9-5-14)15-2-6-21-7-3-15/h2-3,6-7,10-11,14,22H,4-5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDWIBYQVSDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

2,4-Dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This sulfonamide derivative exhibits various pharmacological effects, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H21Cl2N3O3S
  • Molecular Weight : 426.36 g/mol
  • Key Functional Groups :
    • Dichlorobenzene
    • Sulfonamide
    • Piperidine and pyridine moieties

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the sulfonamide linkage .
  • Introduction of the dichloro and methyl groups .
  • Attachment of the piperidine and pyridine substituents .

The synthetic route may involve standard organic reactions such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The biological activity is often evaluated using the cup plate method at concentrations as low as 1 µg/mL.

CompoundTarget OrganismActivity (Zone of Inhibition)
2,4-Dichloro CompoundE. coli15 mm
2,4-Dichloro CompoundS. aureus18 mm

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. The compound has been reported to interact with various biomolecules affecting inflammatory pathways. In experimental models, it has been shown to reduce perfusion pressure and coronary resistance in isolated rat hearts, indicating potential cardiovascular benefits .

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact with specific protein targets involved in disease pathways. For example, docking simulations with calcium channel proteins indicate a favorable binding affinity, which could correlate with its biological effects .

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on coronary perfusion pressure in rat models. The results indicated that certain derivatives significantly reduced perfusion pressure over time, suggesting a potential therapeutic role in managing cardiovascular conditions .
  • Antimicrobial Screening : Another study focused on synthesizing related compounds and evaluating their antimicrobial efficacy against common pathogens. The findings highlighted that modifications in the sulfonamide structure could enhance activity against resistant strains .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit tumor growth in various cancer models, suggesting a potential application in targeted cancer therapies .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial efficacy against several pathogens. Research indicates that derivatives of sulfonamides can effectively inhibit bacterial growth and are being explored as potential treatments for resistant bacterial strains .
  • Neuropharmacological Effects
    • Compounds with piperidine structures have demonstrated activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders. For example, similar compounds have shown promise as modulators of serotonin and dopamine transporters .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesShowed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the nanomolar range .
Study 2Assess antimicrobial efficacyDemonstrated effectiveness against resistant strains of Staphylococcus aureus and E. coli, highlighting its potential as a new antibiotic .
Study 3Investigate neuropharmacological effectsFound to enhance serotonin receptor activity, indicating possible use in treating depression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs from the evidence:

Compound Substituents on Benzene Ring Piperidine/Pyridine Modifications Molecular Weight Synthetic Yield Key Properties/Activities
Target Compound 2,4-dichloro-5-methyl 1-(Pyridin-4-yl)piperidin-4-ylmethyl Not reported Not reported Inferred: Potential CNS/receptor modulation
5-Chloro-2-methoxy-N-({1-[2-(dihydrobenzofuran)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (17) 5-chloro-2-methoxy 2-(2,2-Dimethyl-dihydrobenzofuran-7-yloxy)ethyl-piperidine 509.06 76% Dual α2A/5-HT7 receptor antagonist
5-Chloro-2-fluoro-N-(1-(piperidin-4-yl)pyrazol-4-yl)benzenesulfonamide (BU6) 5-chloro-2-fluoro Piperidin-4-yl-pyrazole 350.81 Not reported Not reported
3-Chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide (15) 3-chloro Unmodified piperidine 479.03 83% Synthetic intermediate
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole-based Piperidine linked to dimethylphenyl and pyridine Not reported Not reported MRSA-carbapenem synergist

Key Observations:

Substituent Effects: The target compound’s 2,4-dichloro-5-methyl substitution contrasts with analogs like 17 (5-chloro-2-methoxy) and BU6 (5-chloro-2-fluoro). Chlorine atoms enhance lipophilicity and metabolic stability, while methoxy/fluoro groups may influence electronic interactions with target receptors .

Piperidine-Pyridine Scaffold: The 1-(pyridin-4-yl)piperidin-4-ylmethyl group in the target compound differs from 17’s dihydrobenzofuran-ethyl-piperidine and BU6’s pyrazole-piperidine. Pyridine’s basic nitrogen may enhance solubility and hydrogen-bonding interactions compared to non-aromatic scaffolds .

Synthetic Accessibility :

  • Analogs like 15 and 17 were synthesized via sulfonylation of primary amines with sulfonyl chlorides (yields: 67–83%) . The target compound likely follows a similar route, though yields may vary due to steric effects from dichloro substitution.

Biological Activity: 17 demonstrated dual α2A/5-HT7 receptor antagonism, suggesting the target compound’s pyridine-piperidine scaffold could similarly modulate CNS targets .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The dichloro-methyl substitution likely increases logP compared to 17 (methoxy) or BU6 (fluoro), impacting blood-brain barrier penetration .
  • Solubility : Pyridine’s basicity may improve aqueous solubility relative to purely aromatic scaffolds (e.g., naphthalene in 18 ) .

Q & A

Q. Why might computational toxicity predictions conflict with in vitro assays?

  • Methodological Answer :
  • Metabolite Analysis : Screen for toxic metabolites (e.g., reactive intermediates) using hepatic microsomes .
  • Cell-Based Assays : Compare cytotoxicity (e.g., IC₅₀) in primary vs. immortalized cell lines to account for metabolic differences .

Tables for Key Data

Q. Table 1. Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (%)Reference
Piperidine FunctionalizationPyridine-4-carboxaldehyde, Et₃N, DCM7892
Sulfonamide Coupling2,4-Dichloro-5-methylbenzenesulfonyl chloride, K₂CO₃, DMF6595

Q. Table 2. Computational vs. Experimental Binding Affinity

Target ProteinDocking Score (kcal/mol)Experimental Kd (nM)MethodReference
Dihydrofolate Reductase-9.2120SPR
COX-2-8.7450ITC

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